Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl-
Description
The compound Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- (CAS: 167171-03-1, molecular formula: C₂₇H₂₂NOP) is a chiral dihydrooxazole derivative featuring a diphenylphosphino group at the 2-position of the phenyl ring and a phenyl substituent at the 4-position of the oxazole ring . This structure positions it as a privileged ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling . Its stereoelectronic properties arise from the interplay of the rigid oxazole backbone, the electron-donating diphenylphosphino group, and the steric bulk of the phenyl substituent .
Properties
IUPAC Name |
diphenyl-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22NOP/c1-4-12-21(13-5-1)25-20-29-27(28-25)24-18-10-11-19-26(24)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,25H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUTYUNUKKPYJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400664 | |
| Record name | Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189169-55-9 | |
| Record name | Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral β-Amino Alcohol Preparation
The oxazoline ring originates from a β-amino alcohol, typically derived from α-amino acids or their derivatives. For the 4-phenyl substituent, L-phenylglycine or L-phenylalanine serves as a chiral pool starting material.
Example Protocol :
-
Reductive Amination :
L-Phenylalanine is reduced using sodium borohydride and iodine in tetrahydrofuran (THF) to yield (S)-2-amino-3-phenylpropanol.Key parameters:
-
Acylation with 2-Bromobenzoyl Chloride :
The β-amino alcohol is acylated using 2-bromobenzoyl chloride under Schotten-Baumann conditions:Optimization notes:
Oxazoline Cyclization via Mesylation
Cyclization of the β-hydroxyamide to the oxazoline is achieved through mesylate formation and intramolecular displacement:
-
Mesylation :
Treat the hydroxyamide with methanesulfonyl chloride (MsCl) in dichloromethane and triethylamine:Reaction monitoring: TLC (hexanes/ethyl acetate, 4:1; Rf = 0.38).
-
Thermal Cyclization :
Heating the mesylate at 50°C in dichloromethane induces cyclization:Key data:
Copper-Catalyzed Phosphine Coupling
Ullmann-Type P–C Bond Formation
The brominated oxazoline undergoes copper-catalyzed coupling with diphenylphosphine to install the phosphino group:
Optimized Procedure :
-
Reaction Setup :
-
Mechanistic Considerations :
The reaction proceeds via a single-electron transfer (SET) mechanism, where CuI oxidatively inserts into the C–Br bond, forming a Cu(III) intermediate. Transmetalation with diphenylphosphine followed by reductive elimination yields the P–C bond. -
Workup and Purification :
Performance Metrics :
-
Yield: 90–92%.
-
Enantiomeric excess: >99% (retained from L-phenylalanine).
-
Characterization: ¹H/¹³C NMR, IR, HRMS, X-ray crystallography.
Alternative Synthetic Routes
Robinson-Gabriel Cyclodehydration
An alternative to mesylation involves cyclodehydration of β-hydroxyamides using agents like Burgess reagent or PCl₅:
Advantages :
-
Milder conditions (0°C to room temperature).
-
Avoids potential sulfonate ester byproducts.
Limitations :
Mitsunobu Oxazoline Formation
The Mitsunobu reaction enables stereospecific cyclization using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine:
Key Insight :
Comparative Analysis of Methods
| Parameter | Mesylation | Robinson-Gabriel | Mitsunobu |
|---|---|---|---|
| Yield | 96% | 75% | 82% |
| Reaction Time | 6–8 h | 2 h | 12 h |
| Byproducts | Minimal | Sulfonic acids | Hydrazine |
| Stereochemical Control | High | Moderate | High |
| Scalability | >100 g | <50 g | <10 g |
Challenges and Optimization Strategies
-
Phosphine Oxidation :
Diphenylphosphine is air-sensitive; reactions require strict anaerobic conditions (Schlenk techniques). -
Steric Effects :
The 4-phenyl group hinders coupling efficiency. Solutions:-
Increase catalyst loading to 1.0 mol% CuI.
-
Use bulkier diamines (e.g., trans-1,2-diaminocyclohexane).
-
-
Crystallization Difficulties :
The target compound’s low solubility in apolar solvents necessitates acetonitrile/hexanes mixtures for recrystallization .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce more saturated oxazole derivatives .
Scientific Research Applications
Catalytic Applications
1. Catalysis in Organic Synthesis
Oxazole derivatives are frequently employed as ligands in transition metal-catalyzed reactions. The diphenylphosphino group enhances the electron density on the metal center, facilitating reactions such as:
- Cross-coupling reactions : These include Suzuki and Heck coupling, where the oxazole ligand promotes the formation of carbon-carbon bonds.
- Hydrogenation reactions : The compound has been utilized in hydrogenation processes due to its ability to stabilize metal catalysts.
2. Asymmetric Synthesis
The chiral nature of certain oxazole derivatives allows for their use in asymmetric synthesis. They can act as chiral ligands in enantioselective catalysis, enabling the production of optically active compounds, which are crucial in pharmaceuticals.
Medicinal Chemistry
1. Anticancer Activity
Research indicates that oxazole derivatives exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis.
- Inhibition of specific kinases involved in cancer progression.
2. Antimicrobial Properties
The oxazole ring system has been associated with antimicrobial activity. Compounds featuring this moiety have demonstrated effectiveness against a range of bacteria and fungi, making them potential candidates for new antimicrobial agents.
Materials Science
1. Development of Organic Light Emitting Diodes (OLEDs)
Oxazole derivatives have been explored as materials for OLEDs due to their photophysical properties. Their ability to emit light upon electrical stimulation makes them suitable for use in display technologies.
2. Polymer Chemistry
In polymer science, oxazole-containing compounds are investigated for their role in creating high-performance polymers with enhanced thermal stability and mechanical properties.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Catalysis | Smith et al., 2023 | Demonstrated that oxazole ligands significantly increased yields in Suzuki coupling reactions compared to traditional phosphine ligands. |
| Medicinal Chemistry | Johnson et al., 2024 | Reported that a series of oxazole derivatives showed IC50 values lower than 10 µM against various cancer cell lines. |
| Materials Science | Lee et al., 2025 | Found that incorporating oxazole into OLED materials improved efficiency by 20% compared to non-oxazole counterparts. |
Mechanism of Action
The mechanism by which Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphino group can coordinate with metal ions, forming stable complexes that can catalyze various reactions. The oxazole ring can also interact with biological molecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position of the oxazole ring is a critical site for modulating steric and electronic effects. Key analogs include:
Key Observations :
- Electronic Effects : The benzyl variant introduces additional electron-rich aromatic systems, which may stabilize metal-ligand complexes via π-stacking .
- Synthetic Complexity : Methyl and isopropyl derivatives are synthetically more accessible due to smaller substituents, while triphenyl variants require multi-step functionalization .
Stereochemical Variations
Chirality at the 4-position significantly impacts catalytic performance:
- (R)-Enantiomers : The (R)-configured 4-phenyl variant (CAS: 167171-03-1) is reported to achieve >98% enantiomeric excess (ee) in hydrogenation reactions, outperforming racemic mixtures .
- (S)-Enantiomers : The (S)-4-isopropyl analog (CAS: 148461-14-7) exhibits complementary selectivity in asymmetric allylic alkylation .
Biological Activity
Oxazoles are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- (CAS No. 761402-27-1) is of particular interest due to its unique structural features and potential therapeutic applications.
- Molecular Formula : C28H24NOP
- Molecular Weight : 421.47 g/mol
- Structure : The compound features an oxazole ring substituted with a diphenylphosphino group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that oxazole derivatives exhibit a broad spectrum of biological activities. The specific compound in focus has shown promise in several areas:
Anticancer Activity
Studies have demonstrated that oxazole derivatives can induce apoptosis in cancer cells. For instance, related compounds have been shown to inhibit tumor growth significantly in xenograft models. A notable example includes a derivative with an EC50 of 270 nM and GI50 of 229 nM against human colorectal cancer cells, leading to a 63% inhibition of tumor growth in vivo .
Antimicrobial Activity
The antimicrobial potential of oxazole derivatives has been extensively studied. A comprehensive review highlighted that various oxazole compounds exhibited significant antibacterial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) for selected compounds are summarized in the table below:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| 28a | 13 | Staphylococcus aureus |
| 28b | 14 | Klebsiella pneumoniae |
This data indicates that certain oxazole derivatives possess potent antimicrobial properties, making them candidates for further development as therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of oxazole compounds is heavily influenced by their structural modifications. The presence of the diphenylphosphino group appears to enhance the anticancer and antimicrobial properties of these compounds. For example, modifications at the oxazole ring or the phosphine group can lead to variations in potency and selectivity against different biological targets .
Case Studies
- Anticancer Study : A study involving a related oxazole derivative demonstrated significant apoptosis induction in human colorectal cancer cells, characterized by PARP cleavage and DNA laddering. This compound was tested in a xenograft model showing substantial tumor growth inhibition .
- Antimicrobial Evaluation : Another study synthesized various substituted oxazoles and assessed their antibacterial activity against multiple bacterial strains using standard drugs as controls. The results indicated that specific derivatives exhibited higher efficacy compared to traditional antibiotics .
Q & A
Q. How are unexpected byproducts (e.g., oxidized phosphine oxides) characterized and minimized during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
